molecular formula C9H19NO2 B13231262 Tert-butyl 4-aminopentanoate

Tert-butyl 4-aminopentanoate

Cat. No.: B13231262
M. Wt: 173.25 g/mol
InChI Key: WAOWMAGPPDFHBR-UHFFFAOYSA-N
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Description

Tert-butyl 4-aminopentanoate: is an organic compound with the molecular formula C9H19NO2 It is a derivative of pentanoic acid, where the carboxyl group is esterified with a tert-butyl group and an amino group is attached to the fourth carbon of the pentanoic chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-aminopentanoate typically involves the esterification of 4-aminopentanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4-aminopentanoate can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Chemistry: Tert-butyl 4-aminopentanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can be used as a substrate in enzymatic assays to investigate the activity of specific enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific metabolic or signaling pathways. Its structural features make it a candidate for the development of enzyme inhibitors or receptor agonists/antagonists.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in polymer synthesis and other chemical manufacturing processes .

Mechanism of Action

The mechanism by which tert-butyl 4-aminopentanoate exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    4-Aminopentanoic acid: Similar structure but lacks the tert-butyl ester group.

    Tert-butyl 4-aminobutanoate: Similar ester group but with a shorter carbon chain.

    Tert-butyl 4-aminophenylacetate: Contains an aromatic ring instead of an aliphatic chain.

Uniqueness: Tert-butyl 4-aminopentanoate is unique due to its combination of an amino group and a tert-butyl ester group on a pentanoic acid backbone This structural feature imparts specific reactivity and stability, making it distinct from other similar compounds

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

tert-butyl 4-aminopentanoate

InChI

InChI=1S/C9H19NO2/c1-7(10)5-6-8(11)12-9(2,3)4/h7H,5-6,10H2,1-4H3

InChI Key

WAOWMAGPPDFHBR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC(C)(C)C)N

Origin of Product

United States

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